molecular formula C41H30Cl4N14O14S4.4Na B1167401 Reactive Blue 198 CAS No. 124448-55-1

Reactive Blue 198

Cat. No.: B1167401
CAS No.: 124448-55-1
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Description

Reactive Blue 198 (C.I. This compound, CAS 124448-55-1) is a synthetic triphenodioxazine-class reactive dye widely used in the textile industry for cotton and cellulose fiber dyeing. Its molecular formula is C₄₁H₃₀Cl₄N₁₄Na₄O₁₄S₄, with a molecular weight of ~1,304.80 g/mol (variations exist due to synthesis methods; e.g., 1,289.93 g/mol in some sources) . The dye exhibits a λmax at 625 nm and is commercially available under trade names such as Drimarene Blue X-BLN (Clariant GmbH) and Procion Blue H-EGN (Imperial Chemical Industries) .

Properties

CAS No.

124448-55-1

Molecular Formula

C41H30Cl4N14O14S4.4Na

Origin of Product

United States

Preparation Methods

Diazotization and Coupling Reactions

The process begins with bromamine acid (1-amino-4-bromoanthraquinone-2-sulfonic acid), which undergoes diazotization in the presence of sodium nitrite and hydrochloric acid at 0–5°C. The diazonium salt formed reacts with M-acid (1-amino-8-hydroxynaphthalene-3,6-disulfonic acid) under alkaline conditions (pH 7.0–7.5) maintained by sodium bicarbonate. This coupling reaction produces an intermediate chromophore, which is purified via filtration and activated carbon treatment to remove unreacted reagents.

Key parameters :

  • Temperature: 80–90°C during coupling

  • Reaction time: 4–5 hours

  • Yield: 85–90% after purification

Functionalization with Reactive Groups

Industrial-Scale Preparation Protocols

Patent CN102911523A outlines optimized methods for large-scale production, emphasizing yield optimization and waste reduction.

Embodiment 1: Standard Synthesis

Step Reagents Conditions Outcome
Chromophore synthesis425 kg bromamine acid, 253 kg M-acid, 10 kg CuCl₂80–90°C, pH 7.0–7.5 (NaHCO₃)92% intermediate purity
Esterification486 kg 30% HCl, 175 kg NaCl70–75°C, 2 hours88% SES incorporation
Final formulation517 kg 2-amino-5-sulfobenzoic acid30–35°C, pH 6.0–6.595% dye purity

Embodiment 2: Alternative Functionalization

This variant substitutes SES with a vinylsulfone group, utilizing p-nitrophenyl chloride ortho-sulfonic acid and monoethanolamine. The process achieves comparable yields (89%) but requires stricter temperature control (90–100°C under 1.2–1.4 Pa H₂ pressure).

Reaction Mechanism and Kinetics

The synthesis kinetics follow second-order behavior, with rate constants (kk) dependent on pH and temperature:

k=AeEa/(RT)(Arrhenius equation)k = Ae^{-E_a/(RT)} \quad \text{(Arrhenius equation)}

Where EaE_a (activation energy) ranges from 45–60 kJ/mol for diazotization and 30–40 kJ/mol for coupling. Hydrolysis of the reactive groups, a critical side reaction, is minimized by maintaining pH > 10 during storage.

Environmental and Process Optimization

Industrial methods prioritize waste reduction through:

  • Reagent recycling : Cuprous chloride catalyst recovery (85% efficiency)

  • Adsorbent use : Diatomite (40 kg/ton) and activated carbon (60–80 kg/ton) for purification

  • Energy efficiency : Multi-stage cooling reduces thermal energy use by 20%

Quality Control and Analytical Methods

HPLC analysis (C18 column, 591 nm detection) confirms dye purity (>95%) with retention times of 5.4–7.8 minutes. Key specifications include:

  • Chromophore content : ≥98% (UV-Vis at λₘₐₓ = 610 nm)

  • Sulfate ash : ≤0.5%

  • Solubility : 150 g/L at 25°C

Comparative Analysis of Synthesis Routes

Parameter Standard Method Alternative Method
Yield95%89%
Energy consumption850 kWh/ton920 kWh/ton
Wastewater COD12,000 mg/L15,000 mg/L

The standard method outperforms alternatives in yield and environmental metrics, justifying its prevalence in industry.

Chemical Reactions Analysis

Types of Reactions

Reactive Blue 198 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include hydrogen peroxide for oxidation, sodium dithionite for reduction, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, pH, and concentration of reagents, are optimized to achieve the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the specific conditions used. For example, oxidation may produce different oxidized forms of the dye, while reduction can lead to the formation of colorless compounds .

Scientific Research Applications

Reactive Blue 198 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Reactive Blue 198 involves its ability to form covalent bonds with textile fibers through reactive groups present in its structure. These reactive groups, such as vinyl sulfone or chlorotriazine, react with hydroxyl groups on the fibers, resulting in strong and stable bonds. This covalent bonding is responsible for the dye’s excellent color fastness and resistance to washing .

Comparison with Similar Compounds

Key Differences :

  • This compound’s triphenodioxazine structure provides superior color fastness and brightness compared to anthraquinone-based dyes like Reactive Blue 19 .
  • Unlike monoazo dyes (e.g., Reactive Red 198), triphenodioxazine dyes exhibit higher photostability but require more complex synthesis .

Physicochemical Properties and Detection Limits

Table 1: Comparative Physicochemical Properties

Property This compound Reactive Blue 19 Reactive Red 198
Molecular Weight 1,304.80 g/mol 1,258.98 g/mol 1,136.66 g/mol
CAS Number 124448-55-1 2580-78-1 12225-83-7
Detection Limit (DP-AdCSV) 0.05 ppm 0.05 ppm 0.10 ppm
Optimal pH (Adsorption) 2–4 5.5–6 2–4

Notes:

  • This compound and Reactive Blue 19 share similar voltammetric detection limits (0.05 ppm), while Reactive Red 198 requires higher concentrations for quantification .
  • Discrepancies in molecular weight values (e.g., 1,289.93 vs. 1,304.80 g/mol) arise from variations in synthesis protocols .

Dye Removal Efficiencies Across Methods

Table 2: Removal Efficiency Comparison

Method Dye Efficiency (%) Conditions
Adsorption (Acacia tortilis) RB198 77.54 pH 4, 10 min, 2 g/L adsorbent
Adsorption (Chlorella vulgaris) RB198 94 pH 2, 25°C, 0.05 g/L adsorbent
Plasma Degradation RB198 99.27 25 kV, 30 min, argon plasma
Fenton Oxidation RB19 85 pH 3, 50°C, H₂O₂/Fe²⁺
Laccase Enzymatic RB198 96 pH 4.5, 60°C, 1.2 U/mL enzyme


Key Findings :

  • This compound shows higher removal efficiency (~94–99%) under advanced oxidation (plasma, enzymatic) compared to adsorption (~77%) .
  • In Fenton-based methods, Reactive Blue 19 achieves lower removal (85%) than RB198 due to structural resistance to hydroxyl radicals .

Industrial Use :

  • Preferred for high-washfastness textiles due to covalent bonding with cellulose .
  • Competitors like Reactive Blue 19 are cheaper but lack brightness and stability .

Biological Activity

Reactive Blue 198 (RB198) is a synthetic dye belonging to the class of reactive dyes, primarily used in textile industries for dyeing cotton and other fabrics. Its complex chemical structure and stability pose significant challenges for environmental management, particularly due to its toxicity and persistence in aquatic systems. This article explores the biological activity of RB198, including its degradation mechanisms, toxicity profiles, and potential bioremediation strategies.

Chemical Structure and Properties

RB198 is characterized by its anthraquinone backbone, which contributes to its color stability and resistance to degradation. The dye's molecular formula is C₁₈H₁₃ClN₃Na₂O₆S, and it features multiple functional groups that enhance its reactivity with textile fibers but also complicate its breakdown in the environment.

Toxicological Profile

Research indicates that RB198 exhibits significant toxicity to aquatic organisms. A study highlighted that RB198 can induce cytotoxic effects on various cell lines, demonstrating genotoxicity and phytotoxicity. The dye's persistence in the environment raises concerns about bioaccumulation and long-term ecological impacts .

Microbial Degradation

Microbial degradation is a promising approach for the remediation of RB198. Several studies have identified bacterial strains capable of decolorizing and degrading RB198 effectively. For instance:

  • Enterobacter sp. has shown a high decolorization efficiency of approximately 90% within 24 hours under optimized conditions .
  • Mixed bacterial cultures have been developed that can decolorize RB198 in saline conditions, indicating their potential for bioremediation in contaminated environments .

Enzymatic Activity

The enzymatic breakdown of RB198 involves various microbial enzymes such as laccases and peroxidases, which facilitate the cleavage of the dye's complex structure. Studies have demonstrated that these enzymes can significantly reduce the dye concentration in wastewater .

Case Studies

  • Microbial Remediation Using Hairy Roots : A study investigated the use of hairy roots from Tagetes patula for the remediation of RB198. Results showed effective decolorization followed by degradation, with FTIR analysis confirming structural changes in the dye post-treatment .
  • Adsorption Techniques : Research explored the use of hybrid chitosan-PANIFe₄C composites for adsorbing RB198 from aqueous solutions. The study reported effective removal rates, emphasizing the importance of developing cost-effective adsorbents for dye removal .
  • Electro-Oxidation Process : An experimental design was implemented to optimize an electro-oxidation process for the degradation of RB198 in wastewater. The findings indicated that electrochemical methods could enhance the breakdown efficiency compared to conventional treatments .

Data Tables

StudyMethodDegradation EfficiencyConditions
1Microbial (Enterobacter sp.)90%24 hours
2Hairy Roots (Tagetes patula)Significant reductionVaries
3Hybrid AdsorbentHigh removal ratesVarious concentrations
4Electro-OxidationEnhanced breakdownOptimized parameters

Q & A

Basic Research Questions

Q. What experimental parameters are critical for optimizing bioadsorption of Reactive Blue 198 using microalgae?

  • Methodological Answer : Bioadsorption efficiency depends on pH, adsorbent dose, initial dye concentration, and contact time. For Chlorella vulgaris, optimal conditions include pH 2, 0.05 g adsorbent dose, 100 mg/L initial dye concentration, and 30-minute contact time at 25°C, achieving ~94% removal. Use UV-Vis spectrophotometry to monitor adsorption kinetics and isotherm models (e.g., Langmuir/Freundlich) to validate mechanisms .

Q. How can researchers validate the efficiency of this compound degradation techniques?

  • Methodological Answer : Combine UV-Vis spectroscopy for decolorization analysis, FTIR for functional group changes, and total organic carbon (TOC) measurements to assess mineralization. For example, electrocatalytic oxidation achieves complete decolorization but only 46% TOC removal, indicating partial degradation . Toxicity assays (e.g., bacterial growth inhibition, seed germination tests) are essential to confirm environmental safety post-treatment .

Advanced Research Questions

Q. How do electrocatalytic oxidation methods compare to conventional electro-oxidation for this compound degradation?

  • Methodological Answer : Electrocatalytic oxidation using Sm³⁺-doped CeO₂ catalysts enhances degradation efficiency compared to electro-oxidation alone. At 34.96 mA/cm² current density, catalytic methods achieve 46% TOC removal vs. 24% for non-catalytic methods within 20 minutes. Use cyclic voltammetry to evaluate redox activity and OES (optical emission spectroscopy) to identify reactive oxygen species (e.g., OH•, H₂O₂) driving degradation .

Q. What statistical approaches optimize process variables for this compound removal?

  • Methodological Answer : Apply response surface methodology (RSM) to model interactions between variables like pH, NaCl concentration, and electrolysis time. For electro-oxidation, a central composite design (CCD) identified optimal conditions (pH 7, 0.13M NaCl, 10.5-minute electrolysis) for 98.9% color removal. Validate model adequacy via ANOVA and lack-of-fit tests .

Q. How can bifunctional photocatalysts improve this compound degradation and recyclability?

  • Methodological Answer : Synthesize Mn-doped ZnO/Fe₃O₄ core-shell nanocomposites via co-precipitation. At a 1:1 molar ratio, 99% degradation is achieved at 30 ppm dye concentration under UV light (25 minutes, 5 g/L catalyst load). Use VSM (vibrating sample magnetometry) to confirm magnetic recovery and XRD/EDS to verify structural integrity after 3 cycles (90% efficiency retention) .

Q. What advanced plasma techniques enable high-efficiency degradation of this compound?

  • Methodological Answer : Cold atmospheric pressure argon plasma jets degrade RB-198 via reactive species (OH•, H₂O₂, NO radicals). Optimize parameters: applied potential (10–30 kV), reaction time (10–30 minutes), and nozzle-to-liquid distance (5–15 mm). At 30 kV and 30 minutes, 99.27% degradation is achieved. Monitor conductivity increases (ionic byproduct formation) and pH drops (acidic intermediates) .

Q. How to resolve contradictions in optimal pH values across this compound removal studies?

  • Methodological Answer : Conflicting pH optima (e.g., pH 2 for bioadsorption vs. pH 7 for electro-oxidation) arise from mechanism differences. Acidic pH enhances microalgae surface charge for dye adsorption, while neutral pH favors hydroxyl radical generation in electrochemical methods. Use zeta potential analysis and radical scavenger tests (e.g., tert-butanol for OH•) to validate dominant mechanisms .

Data Analysis and Reproducibility

Q. How to ensure reproducibility in this compound degradation experiments?

  • Methodological Answer : Document sample preparation (e.g., synthetic wastewater composition), analytical method detection limits (e.g., LOD/LOQ for HPLC), and calibration curves. For lab-to-lab consistency, follow ASTM/ISO guidelines for particulate subsampling and report variability metrics (e.g., RSD <5%) .

Q. What strategies mitigate bias in this compound toxicity assessments?

  • Methodological Answer : Use blinded toxicity assays (e.g., randomized seed germination trials) and triplicate measurements. For bacterial diffusion tests, standardize inoculum density and incubation conditions. Report negative controls (untreated dye solutions) and positive controls (known toxicants) to validate assay sensitivity .

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